Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate
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Overview
Description
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of bromine, chlorine, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate typically involves the reaction of 4-bromoaniline with 3,4-dichlorobenzaldehyde, followed by the addition of dimethyl phosphite. The reaction is usually carried out under solvent-free conditions with a catalyst such as triethylamine hydrogen sulfate ([Et3NH][HSO4]) to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-bromophenyl phosphate: Similar in structure but lacks the dichlorophenyl group.
Diethyl (4-bromophenyl)phosphonate: Similar but with ethyl groups instead of methyl groups.
Pyrazoline derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
Dimethyl {(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl}phosphonate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15BrCl2NO3P |
---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-dimethoxyphosphorylmethyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C15H15BrCl2NO3P/c1-21-23(20,22-2)15(10-3-5-11(16)6-4-10)19-12-7-8-13(17)14(18)9-12/h3-9,15,19H,1-2H3 |
InChI Key |
MUNFYJKZPCJMFW-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
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